

Application Notes and Protocols: Methyl 3-hydroxypentadecanoate

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Compound of Interest

Compound Name: Methyl 3-hydroxypentadecanoate

Cat. No.: B3044260

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Introduction

Methyl 3-hydroxypentadecanoate is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid hydroxylated at the beta-position. While direct, potent biological activities of **Methyl 3-hydroxypentadecanoate** are not extensively documented, its parent compound, 3-hydroxypentadecanoic acid, belongs to the class of 3-hydroxy fatty acids (3-OH-FAs) which are significant molecules in various biological contexts. 3-OH-FAs are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and are also intermediates in mitochondrial fatty acid β -oxidation in mammals.[1][2] Consequently, **Methyl 3-hydroxypentadecanoate** serves as a valuable tool in biomedical research, primarily as an analytical standard for the detection and quantification of its corresponding fatty acid, which can be a biomarker for bacterial presence or metabolic dysregulation.

This document provides an overview of the potential biological significance of 3-hydroxypentadecanoic acid and detailed protocols for the application of **Methyl 3-hydroxypentadecanoate** as an analytical tool in research settings.

Potential Biological Activities and Research Applications

The biological relevance of **Methyl 3-hydroxypentadecanoate** is intrinsically linked to its de-esterified form, 3-hydroxypentadecanoic acid. The following are potential areas of research and known associations for 3-hydroxy fatty acids.

1. Biomarker for Gram-Negative Bacteria:

3-Hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (LPS), the major endotoxin of Gram-negative bacteria.^[1] The detection of 3-hydroxypentadecanoic acid in biological or environmental samples can, therefore, indicate the presence of Gram-negative bacteria.^[1] This makes **Methyl 3-hydroxypentadecanoate** an essential standard for developing and validating assays to quantify bacterial load.

2. Modulator of Immune Responses:

Given their association with bacterial LPS, 3-hydroxy fatty acids can be involved in modulating the innate immune system. LPS is a potent activator of Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The specific immunomodulatory properties of 3-hydroxypentadecanoic acid are an area for further investigation.

3. Antifungal and Anti-cancer Potential:

Certain 3-hydroxy fatty acids have demonstrated biological activities. For instance, various 3-hydroxy fatty acids produced by *Lactobacillus plantarum* have shown antifungal activity.^[3] Additionally, conjugation of (R)-3-hydroxyalkanoic acids to peptides has been shown to enhance their anti-cancer activity, with the efficacy being dependent on the carbon chain length of the fatty acid.^[4] While not specifically demonstrated for 3-hydroxypentadecanoic acid, this suggests a potential avenue of research.

4. Mitochondrial Metabolism and Pathophysiology:

Long-chain 3-hydroxy fatty acids are intermediates in mitochondrial β -oxidation. Accumulation of these fatty acids can be indicative of metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.^[5] Studies have shown that long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation in heart mitochondria, which could contribute to the cardiomyopathy observed in these disorders.^[5]

Quantitative Data Summary

Currently, there is a lack of extensive quantitative data on the direct biological activity of **Methyl 3-hydroxypentadecanoate**. Its primary quantitative application is in analytical chemistry.

Table 1: Physicochemical Properties of **Methyl 3-hydroxypentadecanoate**

Property	Value
Molecular Formula	C16H32O3
Molecular Weight	272.42 g/mol
CAS Number	Not available
Appearance	White solid
Solubility	Soluble in chloroform, warm ethanol, ethyl ether

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxypentadecanoic Acid in Biological Samples using Methyl 3-hydroxypentadecanoate as an Internal Standard by GC-MS

This protocol outlines the use of **Methyl 3-hydroxypentadecanoate** as an internal standard for the accurate quantification of 3-hydroxypentadecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

- **Methyl 3-hydroxypentadecanoate** (as an internal standard)
- Biological sample (e.g., 100 µL of plasma)
- Chloroform
- Methanol

- 0.9% NaCl solution
- Anhydrous sodium sulfate
- BF₃-methanol or HCl-methanol (for derivatization)
- Hexane
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation and Lipid Extraction (Folch Method):
 - To 100 µL of the biological sample, add a known amount of **Methyl 3-hydroxypentadecanoate** internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).
 - Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
 - Vortex vigorously for 2 minutes.
 - Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute.
 - Centrifuge at 2000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
 - Dry the collected organic phase under a stream of nitrogen.
- Transesterification (Derivatization):
 - To the dried lipid extract, add 1 mL of 14% BF₃-methanol (or 5% HCl-methanol).
 - Incubate at 60°C for 30 minutes to convert the fatty acids to their methyl esters.
 - After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

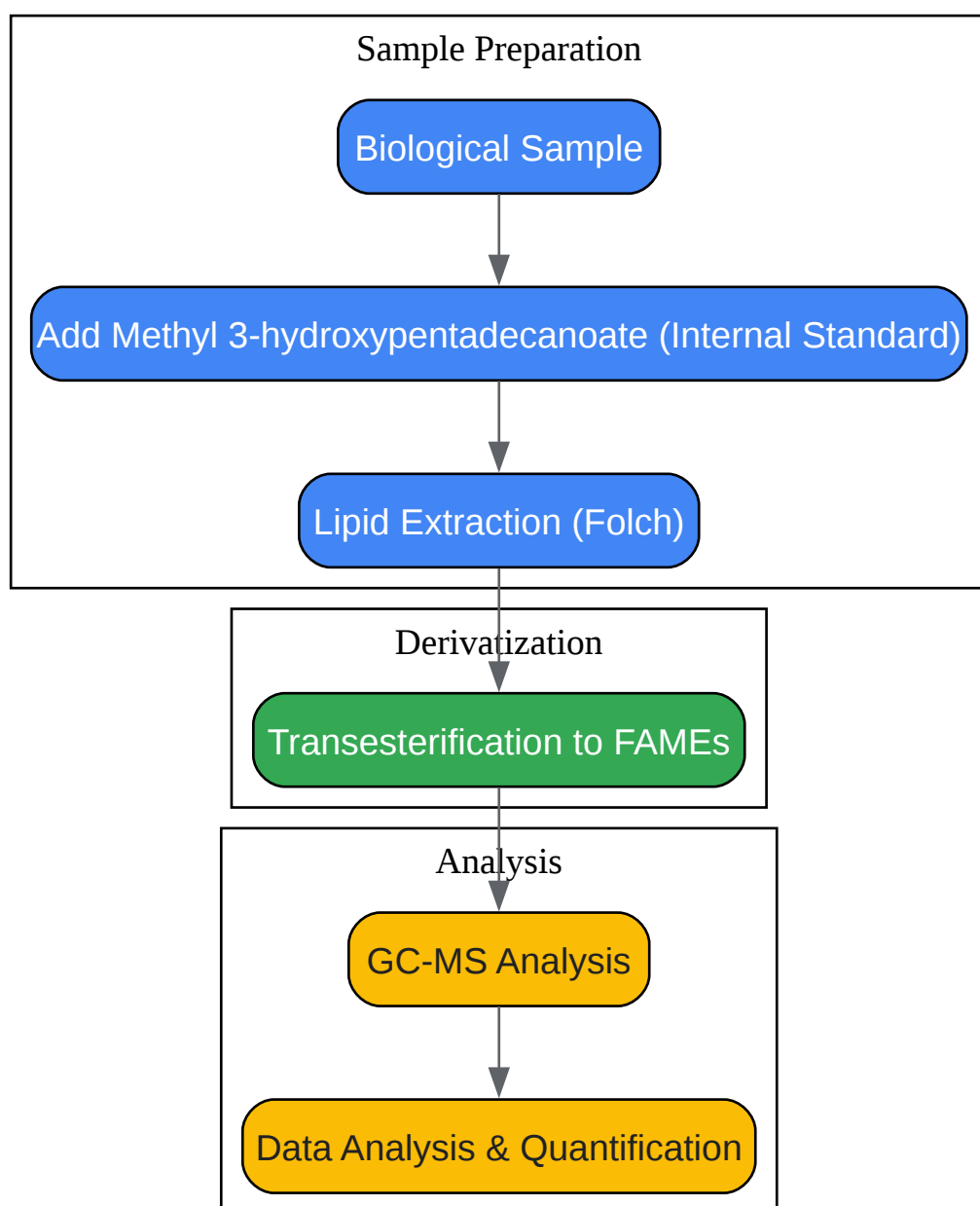
- Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
- Collect the upper hexane layer containing the fatty acid methyl esters (FAMES).
- Repeat the hexane extraction once more and combine the hexane layers.
- Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.
- GC-MS Analysis:
 - Reconstitute the dried FAMES in a suitable volume of hexane (e.g., 50 µL).
 - Inject 1 µL of the sample into the GC-MS system.
 - GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Conditions (Example):
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Range: m/z 50-550.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of both the analyte and the internal standard for higher sensitivity and specificity.
- Data Analysis:
 - Identify the peaks corresponding to the methyl ester of 3-hydroxypentadecanoic acid and the internal standard (**Methyl 3-hydroxypentadecanoate**) based on their retention times

and mass spectra.

- Quantify the amount of 3-hydroxypentadecanoic acid by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve generated with known concentrations of 3-hydroxypentadecanoic acid.

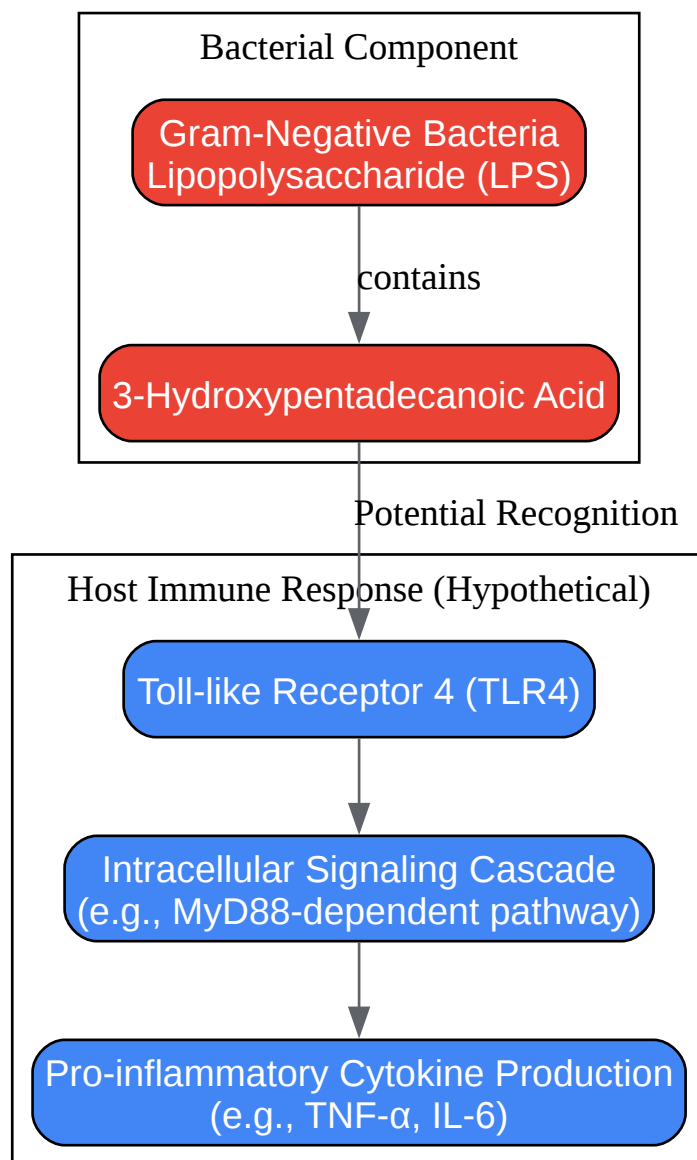
Visualizations

Signaling Pathways and Experimental Workflows



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GC-MS workflow for 3-hydroxypentadecanoic acid quantification.



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Hypothetical recognition of 3-OH-FA by the innate immune system.

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